molecular formula C6H12N4 B13114332 1-(3-Aminopropyl)-1H-imidazol-5-amine

1-(3-Aminopropyl)-1H-imidazol-5-amine

Cat. No.: B13114332
M. Wt: 140.19 g/mol
InChI Key: LRBGRMNMAYFMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopropyl)-1H-imidazol-5-amine is an organic compound that features an imidazole ring substituted with an aminopropyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both an amine group and an imidazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Aminopropyl)-1H-imidazol-5-amine can be synthesized through several methods. One common approach involves the reaction of imidazole with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:

  • Imidazole is dissolved in a suitable solvent such as ethanol.
  • 3-Chloropropylamine is added to the solution.
  • The mixture is heated to reflux for several hours.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-1H-imidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or amides.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imine or amide derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Aminopropyl)-1H-imidazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-1H-imidazol-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but lacks the additional amine group on the imidazole ring.

    3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is used primarily for surface functionalization.

    3-Amino-1-propanol: Contains an aminopropyl group but lacks the imidazole ring.

Uniqueness

1-(3-Aminopropyl)-1H-imidazol-5-amine is unique due to the presence of both an amine group and an imidazole ring, which allows for a wide range of chemical reactions and applications. Its ability to interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

3-(3-aminopropyl)imidazol-4-amine

InChI

InChI=1S/C6H12N4/c7-2-1-3-10-5-9-4-6(10)8/h4-5H,1-3,7-8H2

InChI Key

LRBGRMNMAYFMKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.